An In-depth Technical Guide to the Function of the Influenza A NP (366-374) Peptide
An In-depth Technical Guide to the Function of the Influenza A NP (366-374) Peptide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the Influenza A virus nucleoprotein (NP) peptide spanning amino acids 366-374. It covers its central role as an immunodominant epitope, the mechanisms of its presentation and recognition by the cellular immune system, and its application in the development of next-generation influenza vaccines.
Introduction: The Role of NP (366-374) in Influenza A Immunity
Influenza A virus remains a significant global health threat, primarily due to antigenic drift and shift in its surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). These changes render antibody-mediated immunity from previous infections or vaccinations less effective. Consequently, research has increasingly focused on conserved internal viral proteins as targets for universal vaccine strategies that elicit robust T-cell mediated immunity.
The viral nucleoprotein (NP) is a highly conserved internal protein critical for viral replication. Within this protein, the peptide sequence spanning amino acids 366-374, with the sequence ASNENMETM in the A/PR/8/34 strain, has been identified as a major immunodominant epitope in C57BL/6 (H-2b) mice.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db and is a primary target for cytotoxic T lymphocytes (CTLs).[4][5] Understanding the function and immunological properties of the NP(366-374) peptide is crucial for dissecting the mechanisms of cellular immunity to influenza and for designing effective, broadly protective vaccines.[1][6]
Core Function: Antigen Processing and Presentation
The primary function of the NP(366-374) peptide is to act as a molecular beacon on the surface of influenza-infected cells, signaling for their destruction by the immune system. This process is governed by the MHC class I antigen presentation pathway.
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Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell machinery to synthesize its own proteins, including the nucleoprotein (NP).
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Proteasomal Degradation: A portion of the newly synthesized NP is degraded into smaller peptide fragments by the host cell's proteasome.
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Peptide Transport: These peptides, including NP(366-374), are transported from the cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).
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MHC Class I Loading: Inside the ER, peptides of appropriate length and with the correct anchor residues bind to newly synthesized MHC class I molecules (H-2Db in this model). The NP(366-374) peptide possesses anchor residues at positions P5 (Asn) and P9 (Met) that allow for stable binding to the H-2Db groove.[7]
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Surface Expression: The stable peptide-MHC complex (pMHC) is then transported to the cell surface, where it is displayed for surveillance by CD8+ T cells.
Immunodominance of NP(366-374)
In C57BL/6 mice, the CD8+ T cell response to influenza infection is directed against a hierarchy of epitopes. NP(366-374) is co-dominant with the acid polymerase peptide PA(224-233) during a primary infection and becomes strongly dominant in a secondary (memory) response.[5][8] Several factors contribute to this immunodominance:
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High Abundance: The nucleoprotein is one of the most abundant viral proteins, ensuring a large pool of substrate for processing.[1]
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Efficient Processing: The NP(366-374) sequence is efficiently cleaved by the proteasome.
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High MHC Binding Affinity: The peptide binds with high affinity to the H-2Db molecule, creating a stable complex with a long half-life on the cell surface.[9][10] This contrasts with other potential epitopes, like NP(55-63), which binds with lower affinity and is presented less efficiently.[9][11]
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Differential Antigen Presentation: Studies have shown that while dendritic cells can present both NP(366-374) and PA(224-233) epitopes effectively, non-dendritic cells, such as infected epithelial cells at the site of infection, predominantly present the NP(366-374) epitope.[8][12] This differential presentation strongly favors the activation and expansion of NP(366-374)-specific memory T cells during a secondary infection.[8]
T-Cell Recognition and Activation
The presentation of the NP(366-374)/H-2Db complex on an infected cell surface leads to the activation of specific CD8+ T cells.
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TCR Interaction: A CD8+ T cell with a T-cell receptor (TCR) that specifically recognizes the conformation of the NP(366-374)/H-2Db complex will bind to it. The TCR repertoire for this epitope is characterized by a highly restricted Vβ chain usage but a diverse Vα repertoire.[13][14]
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Signal Transduction: This binding, along with co-stimulation from other molecules, initiates a signaling cascade within the T cell.
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Effector Functions: The activated CTL proliferates and executes its effector functions, which include:
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Cytolysis: Direct killing of the infected cell via the release of perforin (B1180081) and granzymes.
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Cytokine Production: Secretion of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which have direct antiviral effects and recruit other immune cells.[1][12]
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The activation of NP(366-374)-specific CTLs is a critical component of viral clearance and protective immunity.[1][6]
Quantitative Data Summary
The study of NP(366-374) has generated significant quantitative data regarding T-cell responses.
| Parameter | Finding | Species/Model | Reference |
| Primary Response Frequency | Up to 12.5% of CD8+ T cells in bronchoalveolar lavage (BAL) are NP(366-374) specific. | C57BL/6 Mice | [2][5] |
| Secondary Response Frequency | Over 70% of CD8+ T cells in BAL can be NP(366-374) specific after secondary challenge. | C57BL/6 Mice | [2] |
| Antigen Presenting Cell Frequency | Estimated 1 in 6,000 cells in the mediastinal lymph node express the PA(224-233) epitope, while a higher frequency express NP(366-374). | C57BL/6 Mice | [8] |
| Peptide Molecular Weight | 1026.12 Da | N/A | [4] |
| Peptide Purity (for experiments) | >95% | N/A | [4][15] |
Key Experimental Protocols
The functional characterization of the NP(366-374) peptide relies on a set of core immunological assays.
Peptide Synthesis and Purification
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Method: The NP(366-374) peptide (sequence: ASNENMETM) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry, typically with a Perkin-Elmer 433A peptide synthesizer or similar equipment.[2]
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Purification: Following synthesis, the crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).
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Quality Control: The purity of the final product is confirmed by analytical HPLC and mass spectrometry to be >95%.[15] The lyophilized powder is stored desiccated at -20°C or lower.[4][15]
MHC Class I Tetramer Staining
This flow cytometry-based technique directly visualizes and quantifies antigen-specific T cells.
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Reagent: Tetrameric complexes are created by biotinylating recombinant H-2Db molecules folded with the NP(366-374) peptide. These are then complexed with fluorochrome-labeled streptavidin (e.g., phycoerythrin - PE).
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Protocol:
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Prepare single-cell suspensions from tissues of interest (spleen, lymph nodes, lungs, BAL).
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Incubate cells with the PE-conjugated DbNP366 tetramer for 1 hour at room temperature.[16]
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Co-stain cells with fluorescently-labeled antibodies against surface markers such as CD8 and CD44.
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Analyze the stained cells using a flow cytometer. The frequency of NP(366-374)-specific CD8+ T cells is determined by gating on the CD8+ population and then identifying cells that are positive for the tetramer.[6][16]
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Intracellular Cytokine Staining (ICS)
This assay measures the functional capacity of T cells by detecting cytokine production upon antigen-specific stimulation.
-
Protocol:
-
Prepare single-cell suspensions.
-
Stimulate cells for ~6 hours with the NP(366-374) peptide (typically 1 µg/ml). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines intracellularly.[2][17]
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Stain cells for surface markers (e.g., CD8).
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Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
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Stain with fluorescently-labeled antibodies against IFN-γ and/or TNF-α.
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Analyze by flow cytometry to determine the percentage of CD8+ T cells that produce cytokines in response to the peptide.
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In Vivo Mouse Infection Model
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Model: C57BL/6 (B6) mice are the standard H-2b model.
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Primary Infection: Mice are infected intranasally (i.n.) with a non-lethal dose of an influenza A virus strain, such as A/PR/8/34 (H1N1) or A/HKx31 (H3N2).[8][16]
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Secondary Challenge: To study memory responses, mice primed with one serotype (e.g., H1N1) are challenged at least 30 days later with a different serotype that shares the same internal proteins (e.g., H3N2).[7][16]
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Analysis: At various time points post-infection, tissues are harvested for analysis of T-cell responses using tetramer staining, ICS, or other functional assays. Viral titers in the lungs can be measured to assess protective efficacy.[1][18]
Applications in Vaccine Development
The conserved nature and strong immunogenicity of the NP(366-374) epitope make it an attractive candidate for a universal influenza vaccine designed to elicit T-cell immunity.
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Peptide-Based Vaccines: Direct immunization with the NP(366-374) peptide can generate specific CTLs that kill virus-infected target cells.[1] However, peptides alone are often poorly immunogenic.
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Adjuvants and Delivery Systems: To enhance immunogenicity, the peptide is often formulated with adjuvants or delivery systems.
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Liposomes: Encapsulating the NP(366-374) peptide in liposomes, when combined with co-stimulatory signals like anti-CD40 antibodies, can induce potent T-cell responses and reduce lung viral titers.[18]
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Adjuvants: Formulating the peptide with adjuvants like alum can elicit protective memory CD8+ T cell responses.[1]
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Vectored Vaccines: Another strategy involves using viral vectors, such as Modified Vaccinia Ankara (MVA), to express the full-length NP protein, thereby allowing for natural processing and presentation of the NP(366-374) epitope.[18]
These strategies aim to induce a robust, cross-reactive T-cell response that can provide protection against diverse influenza A strains, mitigating the impact of antigenic drift and shift.
Conclusion
The Influenza A NP(366-374) peptide is a cornerstone epitope in the study of cellular immunity to influenza. Its high abundance, efficient processing, and strong binding to the H-2Db molecule establish it as an immunodominant target for CD8+ T cells. The robust primary and memory CTL responses it elicits are critical for viral clearance and heterosubtypic immunity. A thorough understanding of its function, underpinned by quantitative analysis and standardized experimental protocols, continues to drive innovation in the design of universal influenza vaccines aimed at providing broad and durable protection.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Influenza A NP(366-374) Strain A/PR/8/35 - 1 mg [anaspec.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 8. rupress.org [rupress.org]
- 9. A nonimmunodominant nucleoprotein-derived peptide is presented by influenza A virus-infected H-2b cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CTL recognition of a protective immunodominant influenza A virus nucleoprotein epitope utilizes a highly restricted Vbeta but diverse Valpha repertoire: functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurogentec.com [eurogentec.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses [frontiersin.org]
